

Z-DL-Val-OH (CAS 3588-63-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-DL-Val-OH**

Cat. No.: **B182449**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Benzylloxycarbonyl-DL-valine (**Z-DL-Val-OH**), a key building block in synthetic chemistry, particularly in the realm of peptide synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and visualizes relevant chemical workflows.

Core Compound Information

Z-DL-Val-OH is a synthetic amino acid derivative where the amino group of DL-valine is protected by a benzylloxycarbonyl (Z or Cbz) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis, allowing for the controlled formation of peptide bonds.[\[1\]](#)[\[2\]](#)

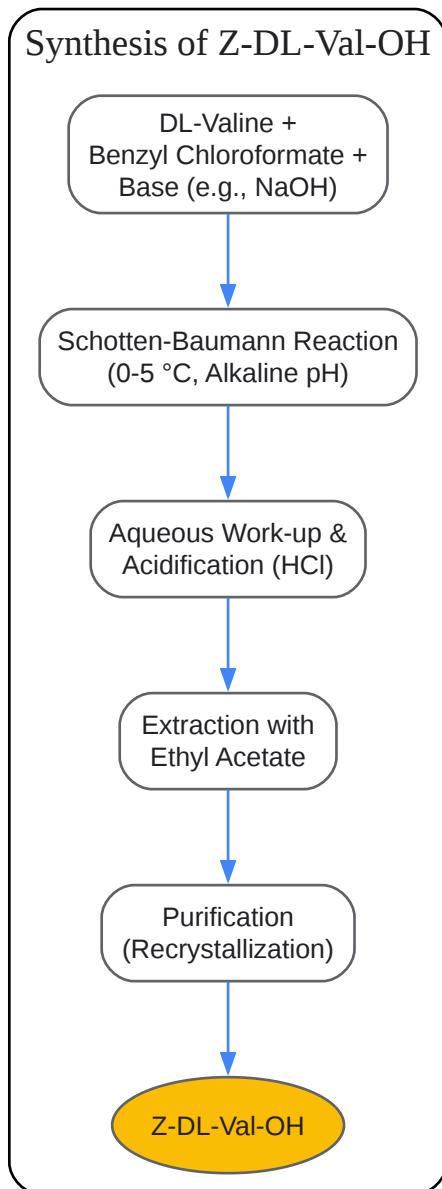
Table 1: Chemical and Physical Properties of **Z-DL-Val-OH**

Property	Value	Source(s)
CAS Number	3588-63-4	Multiple
Molecular Formula	C ₁₃ H ₁₇ NO ₄	Multiple
Molecular Weight	251.28 g/mol	Multiple
Appearance	White to off-white crystalline powder	[1]
Melting Point	76.0 to 80.0 °C	Not explicitly found for DL-form, but 62-64°C for L-form[1]
Boiling Point	432.6 ± 38.0 °C (Predicted)	Not explicitly found
Purity	Typically ≥97% or ≥99%	Multiple supplier data
Synonyms	N-CBZ-DL-Valine, N-Benzoyloxycarbonyl-DL-valine	Multiple

Synthesis of Z-DL-Val-OH

The synthesis of **Z-DL-Val-OH** is typically achieved through the Schotten-Baumann reaction, where DL-valine is reacted with benzyl chloroformate under alkaline conditions.[1] The base neutralizes the hydrochloric acid formed during the reaction and maintains a pH that facilitates the reaction while minimizing racemization.[2]

Experimental Protocol: Synthesis of N-Benzoyloxycarbonyl-DL-valine


Materials:

- DL-Valine
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
- Ethyl acetate

- Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water
- Ice bath

Procedure:

- Dissolution: Dissolve DL-valine in an aqueous solution of sodium hydroxide or sodium bicarbonate in a flask equipped with a stirrer. Cool the solution to 0-5 °C in an ice bath.
- Addition of Benzyl Chloroformate: While maintaining the low temperature and vigorously stirring, slowly add benzyl chloroformate to the reaction mixture. The pH of the solution should be maintained in the alkaline range (pH 8-10) by the concurrent addition of a base solution as needed.
- Reaction: Allow the reaction to proceed at a low temperature for several hours, followed by stirring at room temperature to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.
 - Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the **Z-DL-Val-OH** product.
 - Extract the precipitated product into ethyl acetate.
 - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Isolation: Remove the ethyl acetate under reduced pressure to yield the crude **Z-DL-Val-OH**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain a white crystalline solid.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Z-DL-Val-OH**.

Application in Peptide Synthesis

Z-DL-Val-OH serves as a crucial building block in peptide synthesis. The benzyloxycarbonyl group protects the amino functionality of valine, allowing its carboxyl group to be activated and coupled to the free amino group of another amino acid or a growing peptide chain.

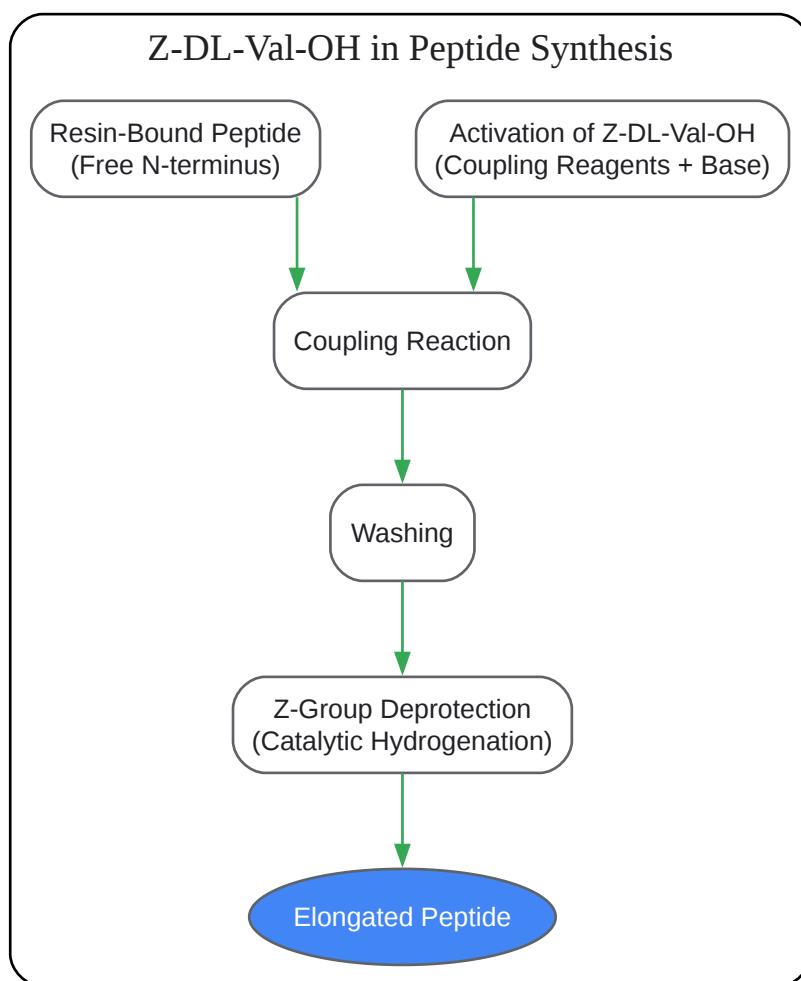
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a Z-protected amino acid into a peptide chain using solid-phase synthesis.

Materials:

- **Z-DL-Val-OH**
- Resin-bound peptide with a free N-terminal amine
- Coupling agents (e.g., HBTU, HOBr)
- Base (e.g., DIPEA)
- Solvent (e.g., DMF)
- Deprotection reagent for the N-terminal protecting group of the growing peptide (e.g., piperidine for Fmoc)

Procedure:


- Resin Preparation: Swell the resin-bound peptide in a suitable solvent like DMF.
- N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.
- Activation of **Z-DL-Val-OH**: In a separate vessel, dissolve **Z-DL-Val-OH**, a coupling agent (e.g., HBTU/HOBr), and a base (e.g., DIPEA) in DMF to pre-activate the carboxylic acid.
- Coupling: Add the activated **Z-DL-Val-OH** solution to the resin and allow the coupling reaction to proceed. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing: Thoroughly wash the resin to remove any unreacted reagents.

Z-Group Deprotection

The benzyloxycarbonyl protecting group is typically removed by catalytic hydrogenation.

Procedure:

- Catalyst Addition: Suspend the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF) and add a palladium-on-carbon (Pd/C) catalyst.
- Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the deprotection is complete, as monitored by TLC or LC-MS.
- Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
- Isolation: Evaporate the solvent to obtain the deprotected peptide.

[Click to download full resolution via product page](#)

Workflow for the incorporation and deprotection of **Z-DL-Val-OH**.

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that **Z-DL-Val-OH** has any direct biological activity or is involved in any specific signaling pathways. Its primary role is that of a synthetic intermediate in the laboratory, particularly for the synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl group is a synthetic construct and is typically removed to yield the final, biologically active compound.

Spectroscopic Data

Detailed spectroscopic data such as ^1H NMR, ^{13}C NMR, and HPLC analyses are typically generated for quality control by manufacturers. While specific spectra for **Z-DL-Val-OH** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure.

Table 2: Predicted Spectroscopic Data for **Z-DL-Val-OH**

Data Type	Predicted Characteristics
^1H NMR	Signals corresponding to the protons of the valine side chain (isopropyl group), the alpha-proton of valine, the protons of the benzyl group, and the amide proton.
^{13}C NMR	Resonances for the carbons of the valine moiety, the benzyloxycarbonyl group (including the carbonyl carbon), and the aromatic carbons of the benzyl group.
HPLC	A single peak under appropriate chromatographic conditions, with the retention time dependent on the column and mobile phase used. Chiral HPLC would be required to separate the D and L enantiomers.

Safety and Handling

Z-DL-Val-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Z-DL-Val-OH (CAS 3588-63-4) is a fundamental reagent in synthetic organic chemistry, valued for its role as a protected amino acid in peptide synthesis. Its synthesis is straightforward, and its application in peptide chemistry is well-established. While it lacks known direct biological activity, its utility as a synthetic building block is indispensable for the creation of a wide range of molecules with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.hightfine.com]
- To cite this document: BenchChem. [Z-DL-Val-OH (CAS 3588-63-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182449#z-dl-val-oh-cas-number-3588-63-4-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com